molecular formula C19H16N6O B2964849 2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile CAS No. 2198794-77-1

2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2964849
CAS No.: 2198794-77-1
M. Wt: 344.378
InChI Key: FSGGSKRJJWSDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a pyridazine core—a key pharmacophore in many biologically active compounds—linked to a pyridine carbonitrile group via an azetidine bridge. This specific structural motif suggests potential for high-affinity binding to various enzymatic targets. Compounds with pyridazine and pyridine rings are frequently investigated for their potential biological activities, including as kinase inhibitors or modulators of various cellular pathways. Researchers can utilize this chemical as a key intermediate for the synthesis of more complex molecules or as a candidate for high-throughput screening in the development of new therapeutic agents. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or medicinal product. It is strictly for use by qualified professionals in a controlled laboratory setting. Not for diagnostic, therapeutic, or any human or veterinary use. Ensure you review the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

2-[3-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c20-10-16-2-1-7-22-19(16)24-11-14(12-24)13-25-18(26)4-3-17(23-25)15-5-8-21-9-6-15/h1-9,14H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGGSKRJJWSDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)C#N)CN3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile represents a class of organic compounds with potential pharmacological applications. This article focuses on its biological activity, synthesizing available data from recent studies and reviews to provide a comprehensive overview.

Chemical Identity

  • IUPAC Name : this compound
  • Molecular Formula : C17H16N4O
  • Molecular Weight : 284.34 g/mol

Structural Features

The compound contains multiple functional groups, including a pyridine ring and a carbonitrile group, which are significant for its biological activity. The presence of the dihydropyridazine moiety may contribute to its interaction with various biological targets.

Pharmacological Potential

Recent studies have suggested that the compound exhibits a variety of biological activities:

  • Anticancer Activity : Research indicates that derivatives of pyridine and dihydropyridazine compounds can inhibit cancer cell proliferation. For instance, a study demonstrated that similar structures showed significant cytotoxicity against various cancer cell lines, suggesting potential for further development in oncology .
  • Antimicrobial Properties : Compounds with similar structural features have been evaluated for antibacterial and antifungal activities. Preliminary results indicate that certain derivatives exhibit promising antibacterial effects against resistant strains .
  • Neuroprotective Effects : There is emerging evidence that compounds containing pyridine and dihydropyridazine frameworks may protect against neurodegenerative diseases by inhibiting monoamine oxidase (MAO) activity, which is implicated in disorders such as Parkinson’s disease .

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The inhibition of specific enzymes such as MAO suggests a neuroprotective mechanism .
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growth
NeuroprotectiveMAO inhibition

Detailed Findings

  • Anticancer Studies : A recent study synthesized several derivatives and tested their effects on human cancer cell lines. The results indicated that compounds with the dihydropyridazine structure showed IC50 values in the low micromolar range, suggesting significant potency against tumor cells .
  • Antimicrobial Evaluation : Another research effort evaluated the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Neuroprotective Mechanism : In vitro assays demonstrated that the compound could reduce oxidative stress markers in neuronal cells, indicating its potential as a neuroprotective agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Differences Molecular Formula Biological/Physicochemical Data Reference
Target Compound 3-(Pyridin-4-yl) on dihydropyridazinone, azetidine linker C19H16N6O Not reported
2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile 3-Methyl substituent on dihydropyridazinone instead of pyridin-4-yl C16H16N6O Not reported; methyl group may reduce steric hindrance compared to pyridinyl
(E)-6-Oxo-1-aryl-4-(2-N-piperidinyl)vinyl-1,6-dihydropyridazine-5-carbonitrile Piperidinyl vinyl substituent; lacks azetidine linker C17H18N4O Forms pyrido[3,4-d]pyridazine derivatives under reaction with amines
6-Ethyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile Simplified structure: lacks azetidine and dihydropyridazine rings C13H11N3O No biological data; serves as a core scaffold for further functionalization
2-Amino-8-benzylidene-5,6,7,8-tetrahydro-6-phenethyl-4-phenyl-4H-pyrano-[3,2-c]pyridine-3-carbonitrile Pyrano-pyridine core; benzylidene substituent C29H26N2O Cytotoxic against MCF-7 cells (IC50 ~15 µM)

Physicochemical Properties

  • Azetidine vs. Piperidine : The four-membered azetidine linker reduces conformational flexibility compared to piperidine, which may improve binding specificity but increase synthetic complexity .

Crystallographic and Structural Validation

  • : X-ray crystallography of a related pyridine-3-carbonitrile derivative reveals planar geometry, with hydrogen bonds involving the carbonitrile group . Similar analysis for the target compound would require SHELX-based refinement (as in ).

Q & A

Q. Yield Optimization :

  • Use stoichiometric ratios of 1:1.2 (amine:alkylating agent) to minimize side products.
  • Monitor reaction progress via TLC or HPLC-MS to terminate reactions at peak conversion .

Basic: How can the compound’s structural integrity and purity be validated?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm azetidine ring protons (δ 3.5–4.2 ppm) and pyridazinone carbonyl (δ 165–170 ppm) .
    • IR Spectroscopy : Detect C≡N stretching (2200–2250 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
  • Single-Crystal X-Ray Diffraction : Resolve ambiguity in stereochemistry or tautomeric forms .

Advanced: How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer:
Contradictions often arise from assay conditions or impurity interference. Strategies include:

  • Standardized Bioassays :
    • Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability .
    • Pre-treat compounds with Chelex resin to remove trace metal contaminants affecting enzyme activity .
  • Dose-Response Validation :
    • Perform IC₅₀ studies in triplicate across a 10⁻⁶–10⁻³ M range to confirm dose-dependent trends .
  • Metabolite Profiling :
    • LC-MS/MS to identify degradation products (e.g., hydrolyzed pyridazinone) that may confound results .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G* basis sets are recommended .
  • Molecular Dynamics (MD) Simulations :
    • Simulate solvent interactions (e.g., DMSO vs. water) to assess stability of the azetidine-pyridazine linkage .
  • Docking Studies :
    • Use AutoDock Vina to model binding to target enzymes (e.g., kinases) and validate with experimental IC₅₀ data .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:
Focus on modifying:

  • Pyridin-4-yl Group : Replace with bioisosteres (e.g., pyrimidine) to enhance solubility or target affinity .
  • Azetidine Substituents : Introduce methyl or fluoro groups to probe steric/electronic effects on ring conformation .
  • Carbonitrile Position : Synthesize 4-cyano vs. 3-cyano isomers to evaluate positional impact on potency .

Q. SAR Workflow :

Parallel Synthesis : Use Ugi or Biginelli reactions to generate libraries of 10–20 derivatives .

High-Throughput Screening : Test against panels of enzymes (e.g., CYP450 isoforms) to identify lead candidates .

Thermodynamic Profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) .

Advanced: What strategies mitigate solubility challenges in in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt Formation : React with HCl or maleic acid to generate crystalline salts with improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes (70–100 nm diameter) for sustained release and reduced renal clearance .

Advanced: How can metabolic stability be assessed preclinically?

Methodological Answer:

  • Microsomal Incubations :
    • Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS .
  • CYP Inhibition Assays :
    • Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify enzyme inhibition risks .
  • Reactive Metabolite Screening :
    • Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF) .
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.